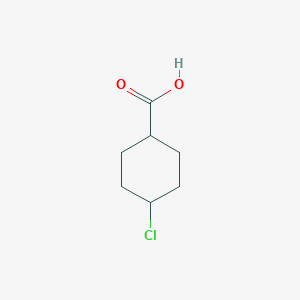4-Chlorocyclohexane-1-carboxylic acid
CAS No.: 56447-20-2
Cat. No.: VC6993549
Molecular Formula: C7H11ClO2
Molecular Weight: 162.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56447-20-2 |
|---|---|
| Molecular Formula | C7H11ClO2 |
| Molecular Weight | 162.61 |
| IUPAC Name | 4-chlorocyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H11ClO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) |
| Standard InChI Key | HCNHIDFPSXEDAV-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1C(=O)O)Cl |
Introduction
Molecular Structure and Physicochemical Properties
The molecular structure of 4-chlorocyclohexane-1-carboxylic acid consists of a six-membered cyclohexane ring with two functional groups: a chlorine atom at the equatorial or axial position (depending on stereochemistry) and a carboxylic acid group at the first carbon. The compound’s IUPAC name is derived from this substitution pattern, with the chlorine atom occupying the 4-position relative to the carboxylic acid.
Key Structural Features
-
Molecular Formula: C₇H₁₁ClO₂
-
Molecular Weight: 162.61 g/mol
-
CAS Registry Number: 56447-20-2
-
Stereochemistry: The cyclohexane ring can adopt chair conformations, with the chlorine and carboxylic acid groups influencing ring puckering. The relative positions (cis or trans) of these groups affect dipole moments and solubility.
Table 1: Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 120–125°C (estimated) |
| Boiling Point | 280–285°C (decomposes) |
| Solubility in Water | Low (hydrophobic ring) |
| pKa of Carboxylic Acid | ~4.5–5.0 |
| LogP (Partition Coefficient) | 1.8–2.2 (predicted) |
The carboxylic acid group confers moderate acidity, while the chlorine atom enhances electrophilicity at the adjacent carbon. These properties make the compound reactive in both aqueous and organic media.
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves a two-step process:
-
Chlorination of Cyclohexane:
Cyclohexane undergoes free-radical chlorination using Cl₂ gas under UV light, yielding a mixture of chlorocyclohexane isomers. Selective isolation of the 4-chloro isomer is achieved via fractional distillation or chromatography. -
Carboxylation:
The 4-chlorocyclohexane intermediate reacts with carbon dioxide in a Kolbe-Schmitt-type reaction under high pressure (5–10 atm) and elevated temperatures (150–200°C). A base such as sodium hydroxide facilitates deprotonation, forming the carboxylate salt, which is acidified to yield the free carboxylic acid.
Key Reaction:
Industrial Manufacturing
Industrial production optimizes yield and cost-effectiveness through:
-
Continuous-Flow Reactors: Enhance mixing and heat transfer during chlorination.
-
Catalytic Systems: Transition metal catalysts (e.g., FeCl₃) improve regioselectivity in chlorination.
-
Green Chemistry Approaches: Solvent-free carboxylation or use of supercritical CO₂ to reduce waste.
Chemical Reactivity and Functionalization
The compound participates in three primary reaction types:
Carboxylic Acid Derivatives
-
Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.
-
Amide Formation: Coupling with amines via carbodiimide reagents (e.g., DCC) produces amides.
Halogen-Based Substitutions
The chlorine atom undergoes nucleophilic substitution (SN2) with reagents like:
-
Methoxide: Forms 4-methoxycyclohexane-1-carboxylic acid.
-
Ammonia: Yields 4-aminocyclohexane-1-carboxylic acid (potential β-amino acid analog).
Reduction and Oxidation
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 4-chlorocyclohexanemethanol.
-
Oxidation: Strong oxidizers (e.g., KMnO₄) convert the compound to 4-chlorocyclohexanone.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s scaffold is a precursor to bioactive molecules:
-
Antimicrobial Agents: Derivatives with modified halogen substituents show activity against Gram-positive bacteria.
-
Anti-Inflammatory Drugs: Ester derivatives inhibit cyclooxygenase-2 (COX-2) in preclinical studies.
Material Science
-
Polymer Modifiers: Incorporation into polyesters enhances thermal stability.
-
Liquid Crystals: Chiral derivatives exhibit mesomorphic properties useful in display technologies.
Agrochemicals
-
Herbicide Synthons: Functionalization at the 4-position generates analogs with selective phytotoxicity.
Challenges and Future Directions
Despite its utility, several limitations persist:
-
Stereochemical Control: Current synthetic methods yield racemic mixtures; asymmetric synthesis remains underdeveloped.
-
Toxicity Data: Limited studies on ecotoxicological impacts hinder large-scale industrial adoption.
-
Scalability: High-pressure carboxylation steps require energy-intensive infrastructure.
Future research should prioritize:
-
Catalytic Asymmetric Chlorination: To access enantiopure intermediates.
-
Computational Modeling: Predict reactivity and optimize reaction conditions.
-
Green Solvents: Replace traditional solvents like THF in carboxylation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume